N-[(3,5-dichlorophenyl)methyl]aniline
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Overview
Description
N-[(3,5-dichlorophenyl)methyl]aniline is an organic compound characterized by the presence of a dichlorophenyl group attached to a methyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichlorophenyl)methyl]aniline typically involves the reaction of 3,5-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
N-[(3,5-dichlorophenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-[(3,5-dichlorophenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(3,5-dichlorophenyl)-N-methyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
N-[(3,5-dichlorophenyl)methyl]aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and selectivity towards molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11Cl2N |
---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11Cl2N/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13/h1-8,16H,9H2 |
InChI Key |
ZMTXYVXIVCVYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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